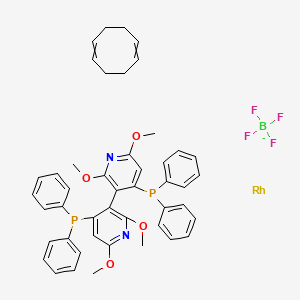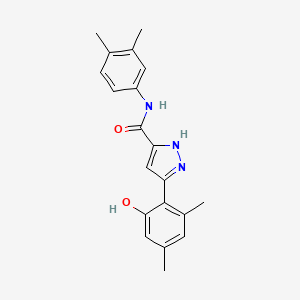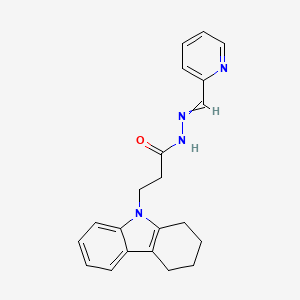
(R)-(+)-2,2',6,6'-Tetramethoxy-4,4'-bis(diphenylphosphino)-3,3'-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate is a complex organometallic compound. It is known for its application in catalysis, particularly in asymmetric hydrogenation reactions. The compound features a rhodium center coordinated to a 1,5-cyclooctadiene ligand and a chiral bipyridine ligand with diphenylphosphino groups, making it highly effective in enantioselective processes.
Preparation Methods
The synthesis of ®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate typically involves the coordination of rhodium with the chiral bipyridine ligand and 1,5-cyclooctadiene. The reaction is carried out under an inert atmosphere to prevent oxidation of the rhodium center. The tetrafluoroborate anion is introduced to stabilize the complex. Industrial production methods may involve similar synthetic routes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
This compound is primarily involved in catalytic hydrogenation reactions. It can undergo various types of reactions, including:
Hydrogenation: The rhodium center facilitates the addition of hydrogen to unsaturated substrates, such as alkenes and ketones, under mild conditions.
Substitution: The diphenylphosphino groups can participate in ligand exchange reactions, allowing the modification of the catalytic properties of the complex.
Oxidation and Reduction: The rhodium center can undergo oxidation and reduction, which are crucial for its catalytic activity
Common reagents used in these reactions include hydrogen gas for hydrogenation, and various phosphine ligands for substitution reactions. The major products formed are typically the hydrogenated or substituted derivatives of the starting materials.
Scientific Research Applications
®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric hydrogenation reactions, which are important for the synthesis of chiral molecules.
Biology: The compound’s ability to catalyze enantioselective reactions makes it valuable in the synthesis of biologically active compounds, including pharmaceuticals.
Medicine: It is used in the synthesis of chiral drugs, which require high enantioselectivity to ensure efficacy and safety.
Industry: The compound is employed in the production of fine chemicals and intermediates for various industrial processes .
Mechanism of Action
The mechanism of action of this compound involves the coordination of the substrate to the rhodium center, followed by the transfer of hydrogen atoms from the 1,5-cyclooctadiene ligand to the substrate. The chiral bipyridine ligand ensures that the hydrogenation occurs in an enantioselective manner, producing chiral products. The tetrafluoroborate anion stabilizes the complex and facilitates the catalytic cycle .
Comparison with Similar Compounds
Similar compounds include other rhodium complexes with chiral ligands, such as:
- ®-(+)-2,2’-Bis(diphenylphosphino)-1,1’-binaphthyl(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
- 1,2-Bis(2R,5R)-2,5-diethylphospholano benzene(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate
Compared to these compounds, ®-(+)-2,2’,6,6’-Tetramethoxy-4,4’-bis(diphenylphosphino)-3,3’-bipyridine(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate offers unique advantages in terms of its specific chiral environment and the stability provided by the tetrafluoroborate anion .
Properties
Molecular Formula |
C46H46BF4N2O4P2Rh- |
|---|---|
Molecular Weight |
942.5 g/mol |
IUPAC Name |
cycloocta-1,5-diene;[3-(4-diphenylphosphanyl-2,6-dimethoxypyridin-3-yl)-2,6-dimethoxypyridin-4-yl]-diphenylphosphane;rhodium;tetrafluoroborate |
InChI |
InChI=1S/C38H34N2O4P2.C8H12.BF4.Rh/c1-41-33-25-31(45(27-17-9-5-10-18-27)28-19-11-6-12-20-28)35(37(39-33)43-3)36-32(26-34(42-2)40-38(36)44-4)46(29-21-13-7-14-22-29)30-23-15-8-16-24-30;1-2-4-6-8-7-5-3-1;2-1(3,4)5;/h5-26H,1-4H3;1-2,7-8H,3-6H2;;/q;;-1; |
InChI Key |
JGBGWKDXLJSPBK-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.COC1=NC(=C(C(=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)C4=C(N=C(C=C4P(C5=CC=CC=C5)C6=CC=CC=C6)OC)OC)OC.C1CC=CCCC=C1.[Rh] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-hydroxy-3,5-dimethylphenyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14099603.png)
![9-(4-ethylphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14099610.png)
![5-hydroxy-8-methyl-4-(3-phenoxyphenyl)-4,8-dihydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione](/img/structure/B14099616.png)
![N-butyl-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14099623.png)
![1-(3,4-Dimethoxy-phenyl)-2-(6-isopropyl-benzothiazol-2-yl)-1,2-dihydro-chromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14099627.png)

![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(5-fluoro-2-hydroxyphenyl)-4-(4-fluorophenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14099639.png)
![2-{3-oxo-3-[4-(pyrimidin-2-yl)piperazin-1-yl]propyl}-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B14099641.png)
![N-{4-[(2-ethylpiperidin-1-yl)sulfonyl]phenyl}-5-(2-hydroxy-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B14099644.png)

![Ethyl 2-(8-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indol-5-yl)acetate](/img/structure/B14099657.png)
![(1S,2S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-9,13-dimethyl-6-propyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icos-17-en-16-one](/img/structure/B14099674.png)
![6-methyl-2-[4-(trifluoromethyl)phenyl]pyrimidine-4(3H)-thione](/img/structure/B14099675.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N'-[(1Z)-1-(3,4-dichlorophenyl)ethylidene]acetohydrazide](/img/structure/B14099694.png)
